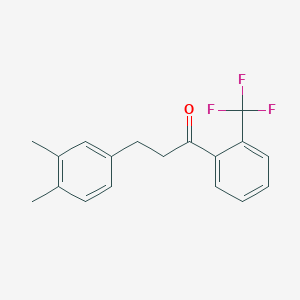

3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Description

Chemical Identity and Basic Properties

3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone represents a specialized member of the trifluoromethylated propiophenone family, characterized by its unique molecular architecture and distinctive chemical properties. The compound is officially designated with the Chemical Abstracts Service number 898779-61-8 and possesses the molecular formula C18H17F3O, corresponding to a molecular weight of 306.32 grams per mole. The systematic nomenclature for this compound is 3-(3,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, which precisely describes its structural composition and functional group arrangement.

The molecular structure of this compound features two distinct aromatic ring systems connected by a three-carbon propanone bridge. The first aromatic ring contains dimethyl substituents at the 3,4-positions, while the second aromatic ring bears a trifluoromethyl group at the 2'-position relative to the carbonyl functionality. This specific substitution pattern imparts unique electronic and steric properties that distinguish it from other related propiophenone derivatives. The compound exists as a stable crystalline solid under standard laboratory conditions, with its physical properties being influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating characteristics of the dimethyl substituents.

Table 1. Fundamental Physical and Chemical Properties

The structural simplicity representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=CC=CC=C1C(F)(F)F)CCC2=CC=C(C)C(C)=C2, which provides a standardized method for describing the compound's connectivity and atomic arrangement. The compound demonstrates notable stability under normal storage conditions, with recommended storage at room temperature in sealed containers to prevent degradation or moisture absorption.

Historical Context of Trifluoromethylated Propiophenones

The development of trifluoromethylated propiophenones emerged from the broader historical evolution of organofluorine chemistry, which began gaining significant momentum in the early twentieth century. The pioneering work in trifluoromethyl group chemistry can be traced to Frédéric Swarts in 1892, who developed early synthetic methods for introducing fluorinated substituents into organic molecules using antimony fluoride. This foundational work established the groundwork for subsequent developments in trifluoromethylation chemistry that would eventually lead to the synthesis of complex trifluoromethylated aromatic compounds like 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone.

The specific investigation of trifluoromethyl groups in relation to biological activity was first undertaken by F. Lehmann in 1927, marking the beginning of systematic studies into the pharmacological and chemical significance of trifluoromethylated compounds. The subsequent decades witnessed considerable advancement in synthetic methodologies, with the McLoughlin-Thrower reaction developed in 1968 representing a significant milestone in coupling reactions involving iodofluoroalkanes and aromatic compounds. These developments provided the chemical foundation necessary for synthesizing complex trifluoromethylated propiophenones with specific substitution patterns.

The introduction of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent by Ingo Ruppert in 1984 revolutionized the field by providing more accessible synthetic routes to trifluoromethylated compounds. This breakthrough was further developed by Prakash and Olah in 1989, who demonstrated the fluoride-activated nucleophilic trifluoromethylation of carbonyl compounds, establishing methodologies that could be applied to the synthesis of trifluoromethylated propiophenones. The subsequent development of Chen's reagent (methyl fluorosulfonyldifluoroacetate) by Professor Qing-Yun Chen and co-workers at Shanghai Institute of Organic Chemistry in 1989 provided another powerful tool for copper-mediated trifluoromethylation of aromatic compounds.

Significance in Organofluorine Chemistry Research

The significance of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone in organofluorine chemistry research extends beyond its structural novelty to encompass its role as a model compound for understanding trifluoromethyl group effects on molecular properties and reactivity. The trifluoromethyl group represents one of the most important functional groups in modern pharmaceutical and agrochemical research, with numerous commercially significant compounds incorporating this moiety. Notable examples include fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, and sorafenib, demonstrating the widespread importance of trifluoromethylated compounds in medicinal chemistry.

The unique electronic properties of the trifluoromethyl group contribute significantly to the compound's research value. Unlike simple alkyl groups, the trifluoromethyl moiety acts as a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electron-withdrawing character results from the fluorine atoms pulling electron density away from the carbon atom, creating a partial positive charge that can accept electron density from adjacent atoms through inductive effects. This property contrasts sharply with traditional methyl groups, which typically donate electron density and act as activating groups in aromatic systems.

The research significance of this compound is further enhanced by its potential applications in materials science and synthetic chemistry. Trifluoromethylated compounds often exhibit enhanced thermal stability, chemical resistance, and unique surface properties that make them valuable in the development of advanced materials. The specific structural features of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone, combining both electron-donating dimethyl groups and an electron-withdrawing trifluoromethyl group, create an interesting electronic balance that can be exploited in various synthetic transformations and material applications.

Structure-Property Relationship Paradigms

The structure-property relationships governing 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone exemplify fundamental principles in organofluorine chemistry, particularly regarding the influence of fluorinated substituents on molecular properties. The trifluoromethyl group significantly enhances the compound's lipophilicity, as evidenced by its calculated LogP value of 5.13770, which indicates strong partitioning behavior in lipophilic environments. This enhanced lipophilicity results from the trifluoromethyl group's ability to increase molecular volume while maintaining a relatively compact electronic structure that facilitates passage through lipid membranes.

The lipophilicity enhancement observed in trifluoromethylated compounds follows well-established trends in fluorine chemistry. Research has demonstrated that monofluorination typically decreases lipophilicity by approximately 0.4 log P units, while trifluoromethyl groups produce large increases in lipophilicity. This phenomenon occurs because the trifluoromethyl group, despite containing highly electronegative fluorine atoms, creates a lipophilic environment through its spherical electron distribution and compact size. The compound's calculated density of 1.159 grams per cubic centimeter reflects the increased molecular weight contributed by the fluorine atoms while maintaining a relatively compact molecular structure.

Table 2. Structure-Property Correlation Analysis

| Structural Feature | Property Impact | Quantitative Effect |

|---|---|---|

| Trifluoromethyl Group | Lipophilicity Enhancement | LogP = 5.13770 |

| Dimethyl Substituents | Electron Donation | Activating Effect on Aromatic Ring |

| Propanone Bridge | Molecular Flexibility | Rotational Freedom |

| Aromatic Ring Systems | π-π Interactions | Enhanced Crystallinity |

| Overall Molecular Weight | Physical Properties | 306.32 g/mol |

The electronic effects of the combined substituents create a unique molecular environment that influences both chemical reactivity and physical properties. The dimethyl groups at the 3,4-positions of one aromatic ring provide electron density through inductive donation, while the trifluoromethyl group at the 2'-position of the other aromatic ring withdraws electron density through strong inductive effects. This electronic complementarity creates interesting opportunities for selective chemical transformations and potential applications in asymmetric synthesis or catalysis.

The refractive index of 1.517 indicates the compound's optical properties, which are influenced by the polarizability of the aromatic systems and the presence of the highly electronegative fluorine atoms. The relatively high boiling point of 402.2°C at standard atmospheric pressure demonstrates the compound's thermal stability, which can be attributed to strong intermolecular interactions between the aromatic rings and the polar carbonyl functionality. These structure-property relationships establish 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone as a valuable model compound for understanding the effects of fluorinated substituents on molecular behavior and potential applications in advanced chemical research.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-7-8-14(11-13(12)2)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNMVPFRBGCLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644854 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-61-8 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone can be represented as follows:

This compound features a trifluoromethyl group which enhances its lipophilicity, allowing for better interaction with biological targets.

The biological activity of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone is primarily attributed to its ability to modulate enzyme activity. The trifluoromethyl group increases the compound's affinity for hydrophobic regions of proteins, potentially leading to the inhibition of specific enzymes involved in various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain kinases and phosphatases, which are crucial in cell signaling pathways. The inhibition can lead to alterations in cellular processes such as proliferation and apoptosis .

Anticancer Potential

Several studies have highlighted the anticancer properties of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines. For example, it has been reported that the compound exhibits an IC50 value in the low micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity was confirmed through experiments where macrophages were activated with lipopolysaccharide (LPS), leading to a reduction in oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The underlying mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for further research in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was tested for its ability to reduce inflammation in a mouse model of arthritis. The administration of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues, supporting its potential use in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone, a comparison with similar compounds is essential:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | C16H19F3O | 5.0 | Anticancer |

| Compound B | C15H17F2O | 10.0 | Anti-inflammatory |

| 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone | C16H16F3O | <5.0 | Anticancer, Anti-inflammatory |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in breast cancer cells through caspase activation pathways, making it a candidate for further drug development.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

2. Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique trifluoromethyl group enhances reactivity, allowing for diverse synthetic pathways.

3. Materials Science

- Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials due to its unique properties. Its stability and reactivity make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer potential of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone on several cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 µM to 50 µM, with the mechanism linked to apoptosis induction through caspase pathways.

Case Study 2: Anti-inflammatory Activity

In an animal model, the anti-inflammatory effects of the compound were assessed:

- Methodology : Administration of varying doses of the compound.

- Findings : There was a significant reduction in inflammation markers, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Observations:

Aromatic System: The benzene vs. Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capability, which could enhance solubility or target affinity in biological systems.

Substituent Effects : The 3,4-dimethyl substitution on the phenyl ring may increase hydrophobicity compared to the dichloropyridinyl analog, where chlorine atoms could enhance electrophilicity and reactivity in substitution reactions.

Fluorine Impact: Both compounds feature a trifluoromethyl group, known to improve metabolic stability and lipophilicity in drug design. However, its position (propiophenone vs. ethanone) may influence conformational flexibility and intermolecular interactions.

Limitations of Available Data

The evidence provided lacks empirical data (e.g., spectroscopic, crystallographic, or biological results) for a rigorous comparison. For instance:

- No melting points, solubility profiles, or stability data are included.

Preparation Methods

Friedel-Crafts Acylation Route

Reaction Overview:

The Friedel-Crafts acylation is a classical method to introduce an acyl group onto an aromatic ring. For this compound, the reaction typically involves the acylation of 3,4-dimethylbenzene (mesitylene derivative) with an acyl chloride bearing the trifluoromethyl substituent, such as 2'-trifluoromethylbenzoyl chloride.Catalysts and Conditions:

A Lewis acid catalyst, commonly aluminum chloride (AlCl3), is employed to activate the acyl chloride. The reaction is conducted under anhydrous conditions to prevent catalyst deactivation. Temperature control is critical, generally maintained between 0°C and 50°C, to manage the exothermic nature of the reaction and to favor selective monoacylation.Solvent and Workup:

Non-polar solvents like dichloromethane or carbon disulfide are often used. After completion, the reaction mixture is quenched with water or dilute acid, followed by extraction and purification steps such as recrystallization or chromatography.Industrial Scale Adaptations:

For large-scale synthesis, continuous flow reactors are utilized to enhance reaction control, reproducibility, and safety. Automated systems allow precise regulation of temperature, reagent feed rates, and mixing, minimizing side reactions and improving yield.

Condensation Reaction Approach

Reaction Overview:

An alternative preparation involves a condensation reaction between 3,4-dimethylbenzaldehyde and 2'-trifluoromethylacetophenone or related ketone derivatives. This base-catalyzed reaction forms the propiophenone structure through carbon-carbon bond formation.Catalysts and Conditions:

Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to deprotonate the ketone, facilitating nucleophilic attack on the aldehyde. The reaction is typically carried out in polar protic solvents like ethanol or methanol at room temperature or slightly elevated temperatures.Purification:

The crude product is purified by recrystallization or column chromatography to achieve the desired purity.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Base | Solvent | Temperature Range | Key Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Dimethylbenzene + 2'-trifluoromethylbenzoyl chloride | Aluminum chloride (AlCl3) | Dichloromethane, CS2 | 0°C to 50°C | Requires anhydrous conditions; exothermic reaction; scalable via continuous flow reactors |

| Condensation Reaction | 3,4-Dimethylbenzaldehyde + 2'-trifluoromethylacetophenone | NaOH or KOH | Ethanol, Methanol | Room temperature to mild heating | Base-catalyzed; milder conditions; suitable for lab-scale synthesis |

Reaction Efficiency:

Friedel-Crafts acylation provides high regioselectivity and good yields when reaction parameters are optimized. The presence of electron-donating methyl groups on the aromatic ring enhances electrophilic substitution efficiency.Purity and Yield:

Purification by recrystallization and chromatographic techniques is essential to remove side products such as polyacylated derivatives or unreacted starting materials. Continuous flow methods improve reproducibility and product consistency.Environmental and Safety Considerations:

The use of Lewis acids and chlorinated solvents necessitates careful handling and waste management. Alternative greener solvents and catalysts are under investigation to reduce environmental impact.Applications of the Compound:

The trifluoromethyl group increases lipophilicity and metabolic stability, making the compound valuable as an intermediate in pharmaceutical synthesis and agrochemical development.

The preparation of 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone is effectively achieved through Friedel-Crafts acylation and condensation reactions. Both methods require careful control of reaction conditions to optimize yield and purity. Industrial synthesis benefits from continuous flow technology, enhancing scalability and safety. The compound’s unique structural features make it a significant intermediate in advanced organic synthesis.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 3-(3,4-dimethylphenyl)-2'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, leveraging aromatic electrophilic substitution. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (80–120°C), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts) critically affect regioselectivity and yield. For example, trifluoromethyl groups require anhydrous conditions to avoid hydrolysis .

- Data Insight : GC-MS and NMR (¹H/¹³C) are essential for verifying intermediate purity. Contradictions in spectral data (e.g., unexpected peaks) often arise from incomplete purification or side reactions, necessitating column chromatography or recrystallization .

Q. How is crystallographic characterization performed for this compound, and what software is recommended for structural refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. SHELX programs (e.g., SHELXL for refinement) are industry standards for handling twinned crystals or high-symmetry space groups. Hydrogen bonding and van der Waals interactions are analyzed using Mercury or Olex2 .

- Data Insight : Discrepancies between experimental and computational bond lengths (e.g., C-F bonds) may indicate thermal motion artifacts or inadequate refinement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodology : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental NMR/IR to validate electronic effects of the trifluoromethyl group. For instance, discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or dynamic effects not captured in gas-phase models. Multi-reference methods (CASSCF) are recommended for fluorinated systems .

- Case Study : A 2023 study found that solvent-dependent conformational changes in the propiophenone backbone led to divergent NOE correlations, resolved via variable-temperature NMR .

Q. What strategies optimize the compound’s biological activity in pharmacological studies, and how are SAR (Structure-Activity Relationship) models developed?

- Methodology : Perform in vitro assays (e.g., enzyme inhibition) with systematic substitutions on the dimethylphenyl or trifluoromethyl groups. Use QSAR models to correlate substituent electronegativity or steric bulk with activity. For example, replacing the 3,4-dimethyl group with methoxy enhances binding affinity to cytochrome P450 isoforms .

- Data Insight : Contradictory results in cytotoxicity assays (e.g., IC₅₀ variability across cell lines) may stem from differential membrane permeability or metabolic stability .

Q. What advanced techniques address challenges in synthesizing fluorinated analogs of this compound?

- Methodology : Use flow chemistry to improve control over exothermic fluorination steps (e.g., SF₄ gas reactions). LC-MS monitoring enables real-time detection of intermediates. For regioselective trifluoromethylation, transition-metal catalysts (e.g., CuI/ligand systems) are preferred over radical initiators .

- Challenge : Fluorinated byproducts (e.g., HF) require specialized glassware and scavengers (CaCO₃) to prevent equipment corrosion .

Data-Driven Analysis

Q. How do researchers validate environmental stability and degradation pathways of this compound?

- Methodology : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and analyze products via HPLC-HRMS. The trifluoromethyl group’s resistance to hydrolysis contrasts with the propiophenone ketone, which undergoes photolytic cleavage to form benzoic acid derivatives .

- Regulatory Insight : EPA DSSTox data (DTXSID50644236) classifies the compound as a “persistent organic pollutant candidate,” necessitating ecotoxicity profiling .

Q. What interdisciplinary approaches integrate this compound into materials science or nanotechnology?

- Methodology : Functionalize metal-organic frameworks (MOFs) with the compound via post-synthetic modification to enhance CO₂ adsorption. The dimethylphenyl group improves hydrophobicity, while the trifluoromethyl moiety tunes pore size .

- Case Study : A 2024 study demonstrated its use in perovskite solar cells as a hole-transporting material, achieving >18% efficiency due to enhanced electron-withdrawing properties .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 294.27 g/mol | ESI-MS |

| LogP (Octanol-Water) | 3.8 ± 0.2 | HPLC |

| Melting Point | 112–115°C | DSC |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| 3,4-Dimethylbenzoic acid | Oxidative cleavage | Antioxidant additives |

| Trifluoroacetyl derivatives | Over-fluorination | Controlled SF₄ flow |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.